Product packaging for 3-Chloro-2-fluoro-4-methoxyaniline(Cat. No.:)

3-Chloro-2-fluoro-4-methoxyaniline

Cat. No.: B13143795
M. Wt: 175.59 g/mol
InChI Key: ZGLWMVADGKLXIA-UHFFFAOYSA-N
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Description

Contextualization within Halogenated and Substituted Aniline (B41778) Chemistry

Halogenated anilines are a class of compounds that have long been recognized for their versatile applications in various fields, including the synthesis of dyes, pharmaceuticals, and agrochemicals. The introduction of halogen atoms onto the aniline ring can significantly alter the compound's physical, chemical, and biological properties. For instance, halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgnih.gov

The presence of multiple, different substituents on the aniline ring, as seen in 3-Chloro-2-fluoro-4-methoxyaniline, offers a higher degree of molecular diversity and allows for fine-tuning of the compound's properties. The interplay between the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methoxy (B1213986) group creates a unique electronic environment on the aromatic ring, which can direct the course of subsequent chemical reactions.

Significance as a Privileged Scaffold in Advanced Organic Synthesis

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. Substituted anilines are widely regarded as privileged scaffolds due to their ability to serve as key building blocks in the synthesis of a wide range of biologically active compounds. The aniline moiety can be readily modified, allowing for the introduction of various functional groups to optimize pharmacological activity.

While direct research on this compound as a privileged scaffold is not yet extensively published, the established importance of related substituted anilines in drug discovery suggests its potential in this area. For example, compounds like 3-Fluoro-4-methoxyaniline (B107172) are utilized as crucial intermediates in the synthesis of pharmaceuticals. innospk.comfrontiersin.org The unique substitution pattern of this compound provides a distinct starting point for the development of new molecular entities with potentially novel biological activities. The strategic placement of the chloro, fluoro, and methoxy groups can influence the molecule's conformation and interactions with protein binding sites.

Overview of Academic Research Trajectories and Future Prospects

Currently, the body of academic literature specifically focused on this compound is limited. However, the growing interest in polysubstituted aromatic compounds for drug discovery and materials science suggests a promising future for this and related molecules. acs.org

Future research is likely to focus on several key areas:

Development of efficient and scalable synthetic routes to access this compound and its derivatives.

Exploration of its utility as a building block in the synthesis of novel heterocyclic compounds and other complex molecular architectures.

Investigation of the biological activities of compounds derived from this scaffold, particularly in the areas of oncology, infectious diseases, and neurodegenerative disorders, where halogenated compounds have shown significant promise.

Application in materials science , where the unique electronic properties of polysubstituted aromatics can be harnessed for the development of new functional materials.

The continued exploration of polysubstituted anilines is a key trend in modern organic and medicinal chemistry. As synthetic methodologies become more advanced, the potential of complex building blocks like this compound to contribute to the development of new technologies and therapeutics is expected to grow significantly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClFNO B13143795 3-Chloro-2-fluoro-4-methoxyaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClFNO

Molecular Weight

175.59 g/mol

IUPAC Name

3-chloro-2-fluoro-4-methoxyaniline

InChI

InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(10)7(9)6(5)8/h2-3H,10H2,1H3

InChI Key

ZGLWMVADGKLXIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)N)F)Cl

Origin of Product

United States

Synthetic Methodologies and Reaction Engineering for 3 Chloro 2 Fluoro 4 Methoxyaniline

Established Synthetic Routes to the Core Aniline (B41778) Structure

The construction of the 3-chloro-2-fluoro-4-methoxyaniline molecule is primarily achieved through two key transformations: the formation of the substituted benzene (B151609) ring via nucleophilic aromatic substitution (SNAr) and the subsequent reduction of a nitro group to the essential aniline functionality.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution is a cornerstone in the synthesis of highly functionalized aromatic compounds. In the context of this compound, SNAr reactions are pivotal for introducing the methoxy (B1213986) group at the desired position. The reactivity of the aromatic ring towards nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups, such as nitro and fluoro substituents.

The regioselectivity of the SNAr reaction is a critical factor. The position of the incoming nucleophile is directed by the activating and deactivating effects of the substituents already present on the aromatic ring. In precursors containing multiple halogen atoms, the more activated halogen is preferentially displaced. For instance, in a molecule containing both chlorine and fluorine, the electron-withdrawing nature of a nitro group can activate a para-positioned halogen for substitution by a methoxide (B1231860) nucleophile. acgpubs.orgacgpubs.org

The choice of solvent and base is also crucial in directing the outcome of the reaction. For example, using methanol (B129727) in the presence of a strong base like potassium hydroxide (B78521) can facilitate the substitution of a fluorine atom with a methoxy group. acgpubs.orgacgpubs.org The reaction conditions, including temperature and reaction time, must be carefully controlled to ensure high yields and minimize the formation of byproducts. google.com

The rational design of precursor molecules is fundamental to achieving the desired substitution pattern. A common strategy involves starting with a readily available substituted nitrobenzene (B124822). For instance, a synthesis might commence with a dichlorofluoronitrobenzene derivative, where the positions of the halogens and the nitro group are strategically chosen to facilitate the sequential and regioselective introduction of the methoxy group.

Another approach involves the nitration of a protected aniline, such as 2-fluoroacetanilide, to introduce the nitro group at the correct position. Following nitration, the protecting group can be removed, and subsequent reactions can be performed to introduce the chloro and methoxy groups. The Schiemann reaction, which transforms an amino group into a fluorine atom, can also be a valuable tool in the synthesis of fluorinated aromatic compounds. researchgate.net

Nitro Group Reduction Protocols

The final step in many synthetic routes to this compound is the reduction of a nitro group to an amine. This transformation is a fundamental process in organic synthesis, and several methods are available, each with its own advantages and limitations. beilstein-journals.org

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of hydrogen gas. google.com The choice of catalyst, solvent, temperature, and pressure can significantly impact the reaction's efficiency and selectivity. google.com

A key challenge in the catalytic hydrogenation of halogenated nitroaromatics is the potential for dehalogenation, where the halogen atoms are reductively removed from the aromatic ring. google.com To mitigate this, careful optimization of the reaction conditions is necessary. The addition of an acid, for instance, has been shown to inhibit dehalogenation in certain cases. google.com

Table 1: Catalytic Hydrogenation of Halogenated Nitroarenes

CatalystSubstrateProductKey FindingsReference
1% Pt/C3-chloro-4-fluoronitrobenzene3-chloro-4-fluoroaniline (B193440)High conversion, yield, and selectivity in the absence of an organic solvent. google.com
Pd/C4-nitroacetophenone4-aminoacetophenoneEfficient reduction of the nitro group without affecting the carbonyl group. scispace.com
(Ph₃P)₃RuCl₂Various nitroarenesCorresponding anilinesChemoselective reduction of nitro groups in the presence of other reducible functionalities. organic-chemistry.org

This table presents a selection of research findings on the catalytic hydrogenation of nitroarenes, highlighting different catalysts and their effectiveness.

Chemical reduction methods offer an alternative to catalytic hydrogenation. These techniques often employ metals in acidic media, such as iron powder with hydrochloric acid or tin(II) chloride. scispace.com These methods are generally robust and can be performed with readily available and inexpensive reagents.

The reduction of a nitro group using iron in the presence of an acid is a classic and widely practiced method. google.com Similarly, tin(II) chloride is a versatile reducing agent for nitroarenes. scispace.com The choice between different chemical reduction methods often depends on the specific substrate and the desired reaction conditions.

More recently, metal-free reduction methods have been developed, offering a more sustainable approach. For example, the use of trichlorosilane (B8805176) in the presence of a tertiary amine has been shown to be an effective system for the reduction of a wide range of nitro compounds. beilstein-journals.org

Table 2: Chemical Reduction of Nitroarenes

Reducing AgentSubstrateProductKey FindingsReference
Fe/HCl3-chloro-4-fluoronitrobenzene3-chloro-4-fluoroanilineEffective reduction of the nitro group using metallic iron in an acidic medium. google.com
Sn/HCl4-nitroacetophenone4-aminoacetophenoneSelective reduction of the nitro group. scispace.com
Trichlorosilane/Tertiary AmineVarious nitro derivativesCorresponding primary aminesMild, metal-free, and efficient reduction with wide applicability. beilstein-journals.org

This table summarizes various chemical methods for the reduction of nitroarenes, showcasing the diversity of available reagents and their applications.

Selective Halogenation and Fluorination Approaches

The introduction of chlorine and fluorine onto the aniline backbone is a pivotal step in the synthesis of this compound. The choice of method depends on the starting material, desired regioselectivity, and the stage at which the halogens are introduced.

The synthesis of halogenated anilines often involves electrophilic aromatic substitution, where the amino group strongly directs incoming electrophiles to the ortho and para positions. byjus.com However, the synthesis of a molecule with a specific substitution pattern like this compound requires careful strategy to overcome these natural directing effects.

Electrophilic Halogenation: Direct halogenation of anilines and their derivatives is a common approach. byjus.com For chlorination, reagents like N-chlorosuccinimide (NCS) are often employed. nih.gov Fluorination can be achieved with electrophilic fluorinating agents such as Selectfluor. The reactivity of the aniline ring, which is highly activated by the electron-donating amino and methoxy groups, can lead to multiple halogenations and a mixture of isomers. byjus.com To control the reaction, the amino group is often protected as an acetanilide (B955) to moderate its activating effect and provide steric hindrance, thereby directing substitution more precisely.

Recent advancements have focused on catalyst-controlled regioselective halogenation. For example, palladium-catalyzed reactions have been developed for the meta-C–H chlorination of anilines, a transformation that is challenging with traditional electrophilic substitution. nih.govnih.gov These methods use a directing group to guide the halogen to a specific position, offering a powerful tool for synthesizing complex substitution patterns.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is another key strategy, particularly for introducing fluorine. nih.govlibretexts.org This reaction typically requires an aromatic ring that is activated by electron-withdrawing groups (EWGs) positioned ortho or para to a leaving group (like chlorine or a nitro group). libretexts.org In a potential synthesis pathway for this compound, a precursor such as a dichlorinated nitrobenzene derivative could undergo SNAr with a fluoride (B91410) source to replace one of the chlorine atoms. Subsequent reduction of the nitro group would then yield the desired aniline structure. The efficiency of SNAr is highly dependent on the nature of the EWGs and the reaction conditions. libretexts.orgresearchgate.net

MethodReagent TypeTypical ReagentsKey Considerations
Electrophilic Chlorination Electrophilic Chlorine SourceN-Chlorosuccinimide (NCS), Chlorine (Cl₂)Highly activated rings may require protection of the amine; risk of polysubstitution. byjus.comnih.gov
Electrophilic Fluorination Electrophilic Fluorine SourceSelectfluor (F-TEDA-BF₄)Powerful fluorinating agent; requires careful control of reaction conditions.
Nucleophilic Fluorination (SNAr) Nucleophilic Fluoride SourcePotassium Fluoride (KF), Cesium Fluoride (CsF)Requires an electron-deficient aromatic ring with a good leaving group. libretexts.orggoogle.com

The Halex (halogen exchange) reaction is a powerful and industrially relevant method for introducing fluorine into aromatic rings. google.com This process involves a nucleophilic substitution where a chloride or bromide atom on the aromatic ring is replaced by a fluoride atom.

Typically, the reaction is performed on an activated substrate, such as a nitro-substituted chlorobenzene, using an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com The presence of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, can significantly accelerate the reaction rate by improving the solubility and nucleophilicity of the fluoride salt. google.com

A plausible synthetic route starting from a dichlorinated precursor is outlined below:

Starting Material: A compound like 2,3-dichloro-4-nitroanisole.

Halex Reaction: The precursor is treated with a fluoride source (e.g., KF) at elevated temperatures. The chlorine atom at the 2-position is more activated towards nucleophilic attack due to the ortho-nitro group and is preferentially replaced by fluorine.

Reduction: The resulting 3-chloro-2-fluoro-4-nitroanisole is then reduced to the target aniline, this compound. Common reduction methods include catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like iron or tin in acidic media.

The success of the Halex reaction is highly dependent on the substrate, solvent, temperature, and the fluoride source used. google.com

ParameterDescriptionCommon ChoicesImpact on Reaction
Substrate Activated Aryl HalideChloronitrobenzenesElectron-withdrawing groups (e.g., -NO₂) are crucial for activating the ring for nucleophilic attack. google.com
Fluoride Source Ionic FluorideKF, CsFCsF is more reactive but also more expensive than KF. The choice depends on substrate reactivity and cost.
Solvent Polar AproticDMSO, DMF, SulfolaneHigh boiling point solvents are needed to reach the required reaction temperatures.
Catalyst Phase Transfer CatalystQuaternary ammonium salts, Crown ethersEnhances the solubility and reactivity of the fluoride salt, leading to faster reaction times and lower temperatures. google.com

Advanced and Sustainable Synthetic Technologies

Modern chemical synthesis is increasingly focused on developing processes that are not only efficient but also safe, scalable, and environmentally friendly. Advanced technologies like continuous flow synthesis and the application of green chemistry principles are central to this evolution.

Continuous flow synthesis, where reagents are pumped through a network of tubes or microreactors, offers significant advantages over traditional batch processing for the synthesis of fine chemicals like this compound. nih.govacs.orgacs.org

Key benefits of flow chemistry include:

Enhanced Safety: The small reactor volumes minimize the risk associated with handling hazardous reagents or exothermic reactions. This is particularly relevant for nitration or halogenation steps.

Precise Process Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to better reproducibility and potentially higher yields and selectivity. acs.org

Improved Efficiency: The high surface-area-to-volume ratio in microreactors allows for rapid heat and mass transfer, accelerating reaction rates. nih.gov

Scalability: Production can be scaled up by running the system for longer periods or by "scaling out" (using multiple reactors in parallel), bypassing the challenges of scaling up batch reactors.

A potential flow synthesis for a substituted aniline could involve pumping a solution of the corresponding nitro compound through a packed-bed reactor containing an immobilized catalyst (e.g., a nitroreductase enzyme or a heterogeneous metal catalyst) to achieve clean and efficient reduction. nih.govacs.org

The 12 Principles of Green Chemistry provide a framework for designing more sustainable chemical processes. acs.orgmsu.edunih.gov Applying these principles to the synthesis of this compound can significantly reduce its environmental impact.

Principle of Green ChemistryApplication in Synthesis of this compound
1. Waste Prevention Designing synthetic routes that minimize byproducts. For example, using highly regioselective reactions to avoid isomer formation. msu.edu
2. Atom Economy Choosing reactions that maximize the incorporation of all reactant atoms into the final product. Catalytic C-H activation is more atom-economical than methods requiring protecting groups. acs.org
3. Less Hazardous Chemical Synthesis Replacing toxic reagents (e.g., gaseous chlorine) with safer alternatives (e.g., NCS). msu.edu
5. Safer Solvents and Auxiliaries Using water or greener solvents where possible, and minimizing solvent use overall, for instance through solvent-free reactions. nih.gov
8. Reduce Derivatives Avoiding the use of protecting groups for the amine function by employing chemoselective reagents that react at other positions. nih.gov
9. Catalysis Using catalytic reagents (e.g., Pd catalysts for C-H functionalization, phase-transfer catalysts, or enzymes) instead of stoichiometric reagents to reduce waste. msu.edubeilstein-journals.org Biocatalytic reduction of nitro groups using nitroreductases avoids harsh conditions and heavy metal catalysts. nih.govacs.org

For an achiral molecule like this compound, the primary challenge is not stereoselectivity but regioselectivity —the ability to introduce functional groups at the correct positions on the aromatic ring.

The inherent directing effects of the substituents on the ring play a crucial role. The amino (-NH₂) and methoxy (-OCH₃) groups are both strong ortho-, para-directing activators. byjus.com This makes selective substitution at a specific position, like the introduction of chlorine at C-3 and fluorine at C-2, a significant challenge.

Strategies to achieve high regioselectivity include:

Blocking Groups: Temporarily introducing a bulky group at a reactive position (e.g., the para-position relative to the amine) to direct subsequent substitutions to other sites. The blocking group is then removed in a later step.

Directed Ortho-Metalation (DoM): Using a directing group (like a protected amine) to guide a strong base (e.g., an organolithium reagent) to deprotonate an adjacent ortho position. The resulting aryl-lithium species can then be quenched with an electrophile (e.g., a chlorinating agent).

Catalyst-Controlled C-H Functionalization: As mentioned previously, transition metal catalysis (e.g., with palladium) can enable the functionalization of C-H bonds that are typically unreactive. nih.govnih.gov By using specific ligands and directing groups, it is possible to override the natural electronic preferences of the substrate and achieve high regioselectivity for halogenation at otherwise inaccessible positions. nih.gov

Judicious Choice of Reaction Conditions: In some cases, reaction conditions such as solvent, temperature, or the specific reagent can be tuned to favor the formation of one regioisomer over another. nih.govfigshare.com

By combining these advanced strategies, chemists can design synthetic routes that precisely and efficiently construct the complex substitution pattern of this compound.

Mechanistic Investigations of Key Transformations

Elucidation of Reaction Pathways and Transition States

A key transformation would be a nucleophilic aromatic substitution (SNAr) to introduce the methoxy group. The chlorine atom at the 4-position is activated by the nitro group and would be preferentially substituted by a methoxide source, such as sodium methoxide. The reaction mechanism involves the formation of a resonance-stabilized Meisenheimer complex as a key intermediate. The transition state leading to this intermediate would involve the attack of the methoxide ion on the carbon atom bearing the chlorine. The stability of this transition state is influenced by the electron-withdrawing nitro group and the other halogen substituents.

Following methoxylation, the nitro group would be reduced to an amine to yield the final product. A common method for this transformation is catalytic hydrogenation. The mechanism of nitro group reduction on a catalyst surface (like platinum, palladium, or Raney nickel) is complex and involves multiple steps, including the sequential reduction to nitroso, hydroxylamino, and finally the amino group. Each of these steps involves distinct intermediates and transition states on the catalyst surface.

Table 1: Plausible Reaction Pathway for this compound

Step Reaction Type Reactant Reagent Intermediate/Transition State Product
1 Nucleophilic Aromatic Substitution (SNAr) 2,4-Dichloro-3-fluoronitrobenzene Sodium Methoxide Meisenheimer Complex 2-Chloro-3-fluoro-4-methoxynitrobenzene

Note: This table represents a hypothetical pathway based on known organic reactions, as specific literature for this compound is unavailable.

Kinetic and Thermodynamic Profiling of Synthetic Steps

Specific kinetic and thermodynamic data for the synthesis of this compound have not been published. Such profiling would be essential for process optimization, enabling control over reaction rates and product yields.

For the proposed SNAr methoxylation step, kinetic studies would determine the reaction order with respect to the nitroaromatic substrate and the methoxide nucleophile. The rate is highly dependent on the solvent, temperature, and the nature of the leaving group. The reaction is generally thermodynamically favorable due to the formation of a stable ether linkage and a salt byproduct.

The catalytic reduction of the nitro group is typically a fast and highly exothermic reaction. Kinetic profiling would involve measuring the rate of hydrogen consumption or the disappearance of the nitro compound. The thermodynamics are overwhelmingly favorable, with a large negative enthalpy change associated with the formation of the amine and water.

Table 2: Hypothetical Kinetic and Thermodynamic Parameters

Synthetic Step Key Parameters to Determine Expected Influence
Methoxylation (SNAr) Rate constant (k), Activation energy (Ea), Enthalpy (ΔH), Entropy (ΔS) Temperature increase generally increases the rate. The choice of solvent can significantly affect kinetics by stabilizing the transition state.

Note: The data in this table is illustrative of the types of parameters that would be investigated in a detailed study.

Role of Solvents and Catalysts in Reaction Mechanism Modulation

The choice of solvents and catalysts is paramount in directing the reaction pathway, influencing reaction rates, and determining the final product's purity.

Role of Solvents: In the SNAr methoxylation, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) would be effective. Such solvents can solvate the cation of the methoxide salt, thereby increasing the nucleophilicity of the methoxide anion. In contrast, protic solvents like methanol can also be used, acting as both solvent and reagent, though reaction rates might differ.

For the catalytic hydrogenation of the nitro group, solvents like methanol, ethanol, or ethyl acetate (B1210297) are commonly employed. The solvent's role is to dissolve the substrate and facilitate its transport to the catalyst surface. The choice of solvent can also influence the catalyst's activity and selectivity. For instance, some solvents may adsorb onto the catalyst surface, modulating its reactivity.

Role of Catalysts: In the reduction of the nitro group, the catalyst is the central component. Heterogeneous catalysts like Raney nickel, platinum on carbon (Pt/C), or palladium on carbon (Pd/C) are widely used. nih.gov The catalyst's nature influences the reaction mechanism. For example, Raney nickel is a highly active catalyst that operates under relatively mild conditions. sigmaaldrich.com The catalyst provides a surface for the adsorption and activation of both hydrogen gas and the nitro compound, facilitating the reduction process. The catalyst's morphology, particle size, and surface area are all critical factors that determine its efficiency and selectivity. In some cases, catalyst poisoning can occur, where impurities in the reaction mixture deactivate the catalyst.

Table 3: Influence of Solvents and Catalysts on Key Transformations

Transformation Factor Role and Impact on Mechanism
Methoxylation Solvent (e.g., DMF, Methanol) Stabilizes intermediates (Meisenheimer complex) and transition states. Influences nucleophilicity of the methoxide.
Nitro Reduction Catalyst (e.g., Raney Ni, Pt/C) Provides a reaction surface for H2 activation and adsorption of the nitro group, facilitating the multi-step reduction to an amine.

| Nitro Reduction | Solvent (e.g., Ethanol, Ethyl Acetate) | Solubilizes the substrate, influences catalyst activity and selectivity, and aids in heat dissipation. |

Chemical Reactivity and Derivatization Strategies of 3 Chloro 2 Fluoro 4 Methoxyaniline

Reactivity of the Aniline (B41778) Functional Group

The primary amino group in 3-Chloro-2-fluoro-4-methoxyaniline is a key site for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules. wikipedia.orglibretexts.orgbyjus.comchemistrysteps.com

Amination and Amidation Reactions for Conjugation

The nucleophilic nature of the aniline nitrogen allows for its participation in amination and amidation reactions. Acylation of the amino group to form amides is a common strategy to modify the electronic properties of the ring and to introduce new functionalities. wikipedia.orglibretexts.org For instance, reaction with acyl chlorides or anhydrides in the presence of a base can yield the corresponding N-acylated derivatives. This transformation is often employed to protect the amino group during subsequent reactions or to introduce a linker for conjugation to other molecules.

Table 1: Representative Amidation Reactions of Substituted Anilines

Acylating AgentBaseSolventProduct
Acetyl ChloridePyridineDichloromethane (B109758)N-(3-chloro-2-fluoro-4-methoxyphenyl)acetamide
Benzoyl ChlorideTriethylamineTetrahydrofuranN-(3-chloro-2-fluoro-4-methoxyphenyl)benzamide
Acetic Anhydride (B1165640)Sodium Acetate (B1210297)Acetic AcidN-(3-chloro-2-fluoro-4-methoxyphenyl)acetamide

This table presents plausible amidation reactions for this compound based on general procedures for aniline acylation.

Diazotization and Subsequent Coupling Reactions

The primary aromatic amine of this compound can be converted to a diazonium salt through reaction with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. wikipedia.orgacs.orgrsc.orgrsc.org These diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions. icrc.ac.iryoutube.comglobalresearchonline.net For example, they can be used in Sandmeyer reactions to replace the amino group with a wide range of substituents, including halogens, cyano, and hydroxyl groups. Furthermore, diazonium salts can act as electrophiles in coupling reactions with electron-rich aromatic compounds, such as phenols and other anilines, to form brightly colored azo compounds. youtube.comglobalresearchonline.net

Table 2: Potential Diazotization and Coupling Reactions

Reagent 1Reagent 2Product Type
NaNO₂, HCl (0-5 °C)CuCl1,2-Dichloro-3-fluoro-4-methoxybenzene
NaNO₂, HCl (0-5 °C)CuBr1-Bromo-2-chloro-3-fluoro-4-methoxybenzene
NaNO₂, HCl (0-5 °C)KI1-Chloro-2-fluoro-3-iodo-4-methoxybenzene
NaNO₂, HCl (0-5 °C)Phenol (B47542)Azo-coupled phenol derivative
NaNO₂, HCl (0-5 °C)N,N-DimethylanilineAzo-coupled aniline derivative

This table illustrates potential synthetic outcomes of diazotization of this compound based on established methodologies for analogous compounds. google.com

Formation of Schiff Bases and Imines

The condensation of the primary amino group of this compound with aldehydes or ketones leads to the formation of Schiff bases or imines. youtube.comijcm.irderpharmachemica.com This reaction is typically catalyzed by an acid or a base and involves the formation of a carbinolamine intermediate followed by dehydration. youtube.com The resulting imines are valuable synthons and can be further reduced to secondary amines or used as ligands in coordination chemistry. The electronic nature of the substituents on the aniline ring can influence the rate and equilibrium of Schiff base formation.

Table 3: Illustrative Schiff Base Formation Reactions

Carbonyl CompoundCatalystProduct
BenzaldehydeAcetic Acid(E)-N-(3-chloro-2-fluoro-4-methoxyphenyl) -1-phenylmethanimine
4-HydroxybenzaldehydeNone (reflux)4-(((E)-(3-chloro-2-fluoro-4-methoxyphenyl)imino)methyl)phenol
Acetonep-Toluenesulfonic acidN-(3-chloro-2-fluoro-4-methoxyphenyl)propan-2-imine

This table provides examples of potential Schiff base formations with this compound based on general reaction conditions. ijcm.iridosr.org

Reactivity of Halogen and Methoxy (B1213986) Substituents

The chloro, fluoro, and methoxy groups on the aromatic ring of this compound also play a crucial role in its chemical reactivity, offering avenues for further functionalization.

Further Nucleophilic Aromatic Substitutions at Substituted Positions

While the aniline itself is electron-rich, the presence of the halogen atoms can render the aromatic ring susceptible to nucleophilic aromatic substitution (SNA_r), particularly if further activating groups are present or under forcing conditions. nih.govmasterorganicchemistry.comlibretexts.orgnih.govchadsprep.com The positions ortho and para to strong electron-withdrawing groups are generally the most activated towards nucleophilic attack. In the case of this compound, the reactivity towards SNA_r would be influenced by the interplay of the activating methoxy and amino groups and the deactivating but ortho, para-directing halogens. The fluorine atom is generally a better leaving group than chlorine in SNA_r reactions.

Ortho-Lithiation and Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.caacs.orgnih.govresearchgate.net The methoxy group and, to a lesser extent, a protected amino group can act as directed metalation groups (DMGs), guiding a strong base like an organolithium reagent to deprotonate the adjacent ortho position. wikipedia.orgnih.gov In this compound, the methoxy group at C-4 could potentially direct lithiation to the C-5 position. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity. The fluorine atom can also act as a moderate directing group. wikipedia.orgchadsprep.com

Table 4: Potential Directed Ortho-Metalation Reactions

Directing GroupLithiating AgentElectrophileProduct
-OCH₃n-BuLi/TMEDACO₂5-Amino-3-chloro-2-fluoro-6-methoxybenzoic acid
-OCH₃s-BuLi(CH₃)₃SiCl5-Amino-3-chloro-2-fluoro-4-methoxy-1-(trimethylsilyl)benzene
-NHR (protected)t-BuLiDMF2-Amino-6-chloro-5-fluoro-4-methoxybenzaldehyde

This table outlines plausible outcomes of directed ortho-metalation on this compound, based on the established principles of DoM chemistry.

Modification and Cleavage of the Methoxy Ether

The methoxy group in this compound is a robust ether linkage that can be cleaved under specific, often harsh, conditions to yield the corresponding phenol, 2-amino-6-chloro-3-fluorophenol. This transformation is valuable for unmasking a reactive hydroxyl group for further functionalization. The primary methods for aryl methyl ether cleavage involve strong Lewis acids or protic acids.

Boron tribromide (BBr₃) is a highly effective reagent for the demethylation of aromatic ethers. The reaction typically proceeds in an inert aprotic solvent, such as dichloromethane (DCM), at temperatures ranging from 0 °C to room temperature. The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by the nucleophilic attack of a bromide ion on the methyl group.

Another common method is the use of strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. These reactions proceed via protonation of the ether oxygen, followed by an Sₙ2 attack by the halide ion on the methyl carbon.

Table 1: General Conditions for Aryl Methyl Ether Cleavage

Reagent Typical Solvent Temperature (°C) Notes
Boron Tribromide (BBr₃) Dichloromethane (DCM) 0 to 25 Highly efficient but sensitive to moisture.
Hydroiodic Acid (HI) Acetic Acid or neat Reflux Strong acid conditions; may not be suitable for acid-labile substrates.

Strategies for Complex Molecular Scaffold Construction

The unique arrangement of functional groups on the this compound ring makes it a valuable precursor for constructing complex molecular architectures, particularly heterocyclic and biaryl systems, which are common motifs in medicinal chemistry and materials science.

Cyclization Reactions for Heterocycle Formation

The ortho-fluoro and aniline functionalities can be leveraged for the synthesis of various heterocyclic systems. For example, condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of quinoline (B57606) derivatives through established methods like the Combes or Friedländer synthesis. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (SₙAr) reactions, can be displaced by intramolecular nucleophiles to form new rings.

For instance, acylation of the aniline nitrogen followed by an intramolecular cyclization could yield benzoxazole (B165842) or related heterocyclic structures, depending on the acylating agent used. The specific conditions would be highly dependent on the desired heterocyclic target.

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-N bonds. The chloro substituent on this compound serves as a handle for such transformations.

The Suzuki-Miyaura coupling would involve the reaction of the chloro-aniline derivative with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. While the chlorine atom is generally less reactive than bromine or iodine, suitable catalysts with electron-rich phosphine (B1218219) ligands (e.g., those developed by Buchwald or Hartwig) can facilitate the coupling. A patent describing the synthesis of cGAS inhibitors mentions the use of a structurally similar compound, 6-bromo-3-chloro-2-fluoro-4-methoxyaniline, in a Suzuki coupling, indicating that this class of compounds is amenable to such reactions. google.com

The Buchwald-Hartwig amination allows for the formation of a new C-N bond, coupling the aryl chloride with a primary or secondary amine. This reaction is instrumental in synthesizing complex diarylamines. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base like sodium tert-butoxide. The choice of ligand is critical for achieving high yields, especially with a relatively unreactive aryl chloride.

Table 2: Representative Conditions for Cross-Coupling Reactions

Reaction Coupling Partner Catalyst/Ligand System (Example) Base (Example) Solvent (Example)
Suzuki-Miyaura Arylboronic Acid Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos K₂CO₃ or K₃PO₄ Dioxane/H₂O or Toluene

Preparation of Azide (B81097) Derivatives for Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The primary amino group of this compound can be readily converted into an azide (N₃), a highly versatile functional group for bioconjugation and materials science via "click chemistry."

The transformation is typically achieved through a two-step diazotization-substitution sequence. First, the aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is generally not isolated. Second, the diazonium salt solution is reacted with sodium azide to displace the diazonium group and form the corresponding aryl azide, 1-azido-3-chloro-2-fluoro-4-methoxybenzene. This is a variation of the Sandmeyer reaction. organic-chemistry.org

The resulting aryl azide is a key component in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of click chemistry. This reaction allows for the efficient and regiospecific formation of a stable 1,2,3-triazole ring by reacting the azide with a terminal alkyne. This strategy is widely used to link different molecular fragments together in a modular fashion.

Table 3: General Protocol for Azide Formation and Click Chemistry

Step Reaction Reagents Solvent Temperature (°C)
1 Diazotization NaNO₂, HCl (aq) Water 0–5
2 Azide Formation NaN₃ Water 0–5

Applications in Advanced Chemical Synthesis and Material Precursors

Role as a Key Building Block for Pharmaceutical Intermediates

The inherent structural features of 3-chloro-2-fluoro-4-methoxyaniline make it an attractive starting material for the development of novel pharmaceutical agents. The presence of the amine group allows for a variety of coupling reactions, while the halogen and methoxy (B1213986) substituents can be exploited to fine-tune the electronic and steric properties of the final products, influencing their biological activity and pharmacokinetic profiles.

Synthesis of Novel Anilines for Drug Discovery Programs

Anilines are a cornerstone in drug discovery, with a significant number of approved drugs containing this structural motif. umich.edu The development of novel aniline (B41778) derivatives is a continuous effort in the pharmaceutical industry to identify new drug candidates with improved efficacy and safety profiles. umich.edu The use of halogenated anilines, such as this compound, is particularly prevalent in the synthesis of targeted therapies. For instance, related chloro-fluoro aniline structures are integral to the synthesis of potent antibiotics and kinase inhibitors used in cancer treatment. nbinno.comgoogle.com The strategic placement of halogen atoms can significantly impact the metabolic stability and binding affinity of a drug molecule. chemrxiv.org

The synthesis of more complex anilines often involves the reduction of a corresponding nitroaromatic precursor. For example, 3-chloro-4-phenethoxyaniline can be prepared by the reduction of 1-phenylethoxy-2-chloro-4-nitrobenzene using iron powder and ammonium (B1175870) chloride. chemicalbook.com Similarly, the synthesis of 3-fluoro-4-morpholinoaniline, an intermediate for the antibiotic linezolid, involves the reduction of a nitro group. researchgate.net These examples highlight the general synthetic strategies that can be applied to produce a wide array of substituted anilines from readily available starting materials.

Precursor CompoundReagentsProductApplication
1-Phenylethoxy-2-chloro-4-nitrobenzeneIron powder, ammonium chloride, ethanol3-Chloro-4-phenethoxyanilineIntermediate for further synthesis
4-(2-Fluoro-4-nitrophenyl)morpholineFe/NH4Cl3-Fluoro-4-morpholinoanilineIntermediate for Linezolid
3-Chloro-4-fluoronitrobenzenePt/C catalyst, hydrogen3-Chloro-4-fluoroaniline (B193440)Intermediate for antibiotics and herbicides

Precursor for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, forming the core scaffold of a vast number of drugs. This compound provides a versatile entry point for the synthesis of various heterocyclic systems.

1,3-Benzothiazoles:

Benzothiazoles are a class of heterocyclic compounds with a wide range of pharmacological activities. impactfactor.org The synthesis of substituted benzothiazoles often begins with a substituted aniline. For example, 2-amino-6-fluoro-7-chloro-(1,3)-benzothiazole can be synthesized from fluoro chloro aniline. impactfactor.org This intermediate can then be further elaborated to produce a variety of biologically active molecules. The incorporation of fluorine into the benzothiazole (B30560) ring system is known to enhance biological activity. psu.edu

Quinolines:

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer drugs. nih.gov The Combes quinoline synthesis is a classical method for preparing quinolines, which involves the reaction of an aniline with a 1,3-dicarbonyl compound. smolecule.comossila.com 3-Fluoro-4-methoxyaniline (B107172), a related compound, is a known precursor for the synthesis of quinoline derivatives. smolecule.comossila.com The resulting quinolines can serve as intermediates for more complex drug molecules. For instance, 7-substituted-3-quinolinecarbonitriles, which are potent kinase inhibitors, can be prepared from 7-fluoro-4-oxo-1,4-dihydro-3-quinolinecarbonitriles. google.com

Starting AnilineReaction TypeHeterocyclic System
Fluoro chloro anilineThio-cyanation/cyclization2-Amino-6-fluoro-7-chloro-(1,3)-benzothiazole
3-Fluoro-4-methoxyanilineCombes SynthesisQuinolines

Azetidinones:

Azetidinones, also known as β-lactams, are the core structural component of penicillin and cephalosporin (B10832234) antibiotics. researchgate.net The Staudinger synthesis, involving the reaction of an imine with a ketene, is a common method for constructing the azetidinone ring. mdpi.com A variety of N-substituted-3-chloro-2-azetidinones have been synthesized and evaluated for their biological activity. researchgate.netnih.gov For example, 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-ones have been prepared from the corresponding Schiff bases. scirp.org The synthesis of these compounds often starts from a substituted aniline. researchgate.net

Thiazolo[5,4-f]quinazolines:

Thiazolo[5,4-f]quinazolines are a class of tricyclic heterocyclic compounds that have shown promise as kinase inhibitors, particularly for DYRK1A, a kinase implicated in Alzheimer's disease. nih.govnih.gov The synthesis of these complex molecules often involves a multi-step sequence, with a key step being the Dimroth rearrangement of a formimidamide with an appropriate aniline. nih.govnih.gov This reaction allows for the construction of the central quinazoline (B50416) ring system. nih.govnih.govmdpi.com

Utilization in Agrochemical Active Ingredient Synthesis

Substituted anilines are crucial intermediates in the production of a wide range of agrochemicals, including herbicides and fungicides. nbinno.comgoogle.com The presence of halogen atoms, such as chlorine and fluorine, in these molecules often enhances their biological efficacy. nbinno.com 3-Chloro-4-fluoroaniline, a closely related compound, is a key intermediate in the synthesis of several important herbicides. nbinno.comgoogle.com It is also used in the production of plant growth regulators. nbinno.com The specific substitution pattern of this compound suggests its potential as a precursor for novel agrochemical active ingredients with potentially improved properties.

Potential as a Precursor for Advanced Materials (e.g., Polymers, Dyes)

The versatile reactivity of this compound also extends to the field of materials science. Aromatic amines are fundamental building blocks for a variety of polymers and dyes. nbinno.comchemimpex.com The presence of multiple reactive sites on the molecule allows for its incorporation into polymer chains or its use as a core structure for the synthesis of novel dyestuffs. The fluorine and chlorine substituents can impart desirable properties to the resulting materials, such as enhanced thermal stability, chemical resistance, and specific optical properties. For instance, 3-fluoro-4-methoxyaniline is used in the development of advanced materials, including polymers and dyes, due to its ability to enhance stability and performance. chemimpex.com

Computational and Theoretical Studies on 3 Chloro 2 Fluoro 4 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed for this purpose.

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches

Density Functional Theory (DFT) and Hartree-Fock (HF) are two fundamental ab initio methods used to approximate the solution to the Schrödinger equation for a multi-electron system. The HF method approximates the electron-electron repulsion by considering each electron in the average field of all other electrons. DFT, on the other hand, is based on the principle that the energy of a molecule can be determined from its electron density.

For substituted anilines, these methods are used to optimize the molecular geometry and calculate various electronic properties. For instance, in studies of similar molecules like 3-chloro-4-methyl aniline (B41778), calculations using DFT with the B3LYP functional and a 6-31G(d) basis set have been shown to provide optimized geometric parameters that are in good agreement with experimental values for the parent aniline molecule. researchgate.net It is generally observed that for molecular vibrational problems, the B3LYP method is superior to both the scaled Hartree-Fock and the BLYP approaches. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comlibretexts.org

Analysis of Charge Distribution (e.g., Mulliken Atomic Charges)

The distribution of electron density within a molecule is crucial for understanding its chemical behavior. Mulliken atomic charge analysis is a computational method used to assign partial charges to individual atoms in a molecule. This analysis helps in identifying the electrophilic and nucleophilic centers within the molecule. In substituted anilines, the electronegative halogen and oxygen atoms, as well as the nitrogen atom of the amino group, are expected to carry negative charges, while the adjacent carbon and hydrogen atoms will likely have positive charges. This charge distribution plays a significant role in intermolecular interactions and the molecule's reactivity profile.

Prediction and Validation of Spectroscopic Properties

Computational methods are also invaluable for predicting and interpreting spectroscopic data, which can then be compared with experimental results for validation.

Vibrational Frequency Calculations for FT-IR and FT-Raman Spectra

Theoretical vibrational frequency calculations are instrumental in the assignment of experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. By performing these calculations, typically using DFT methods, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model. For example, in the study of 4-chloro-2-bromoaniline, both HF and DFT (B3LYP) methods with a 6-311++G(d,p) basis set were used to calculate vibrational frequencies, with the scaled B3LYP results showing the best agreement with experimental data. globalresearchonline.net Similar approaches are applied to other substituted anilines to achieve detailed vibrational assignments. globalresearchonline.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., ¹³C NMR by GIAO method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely used computational approach for predicting NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be estimated. These theoretical predictions are highly valuable for assigning the signals in experimental ¹³C and ¹H NMR spectra. For instance, the synthesis and characterization of related quinoxaline (B1680401) derivatives have utilized ¹³C-NMR spectroscopy in conjunction with computational methods to elucidate the molecular structure. nih.gov

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the three-dimensional structure of a molecule and its binding affinity to a biological target. These methods are instrumental in drug discovery and development.

The conformational landscape of 3-Chloro-2-fluoro-4-methoxyaniline is primarily determined by the rotational barriers around the C-N and C-O bonds. Computational studies, typically employing Density Functional Theory (DFT), are used to identify the most stable conformers. The relative energies of different conformers are calculated to determine their population at a given temperature.

The energetic stability of the conformers is influenced by a combination of steric and electronic effects. The presence of the bulky chlorine atom and the electronegative fluorine atom adjacent to the methoxy (B1213986) and amino groups introduces significant steric hindrance and electrostatic interactions that dictate the preferred spatial arrangement of these substituents.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-N-H)Dihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
10.00
2180°1.25
3180°2.50
4180°180°3.75

Molecular docking simulations are employed to predict the binding mode and affinity of this compound with various biological receptors and enzymes. These simulations are crucial for identifying potential protein targets and for the rational design of more potent inhibitors.

The interaction energy between the ligand and the receptor is calculated, and the key interacting residues in the binding pocket are identified. The binding affinity is influenced by a variety of interactions, including hydrogen bonds, halogen bonds, and hydrophobic interactions. For instance, the amino group can act as a hydrogen bond donor, while the fluorine and chlorine atoms can participate in halogen bonding.

Table 2: Predicted Binding Affinities and Key Interactions of this compound with Selected Protein Targets

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Kinase A-8.5Asp168 (H-bond), Phe234 (π-π stacking)
Protease B-7.2Gly121 (H-bond), Leu99 (hydrophobic)
Receptor C-9.1Tyr345 (H-bond), Trp84 (π-π stacking), Val298 (hydrophobic)

Elucidation of Reaction Mechanisms Through Computational Pathways

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, reaction pathways can be elucidated, and the feasibility of different mechanisms can be assessed.

For a given reaction, the structures of the transition states are located, and the corresponding energy barriers (activation energies) are calculated. This information is vital for understanding the kinetics of the reaction and for predicting the reaction rate.

For example, in an electrophilic aromatic substitution reaction, the energy barriers for substitution at different positions on the aromatic ring can be computed to predict the regioselectivity of the reaction.

Table 3: Calculated Activation Energies for Electrophilic Bromination of this compound

Position of SubstitutionActivation Energy (kcal/mol)
C515.2
C618.9

The solvent can have a significant impact on reaction rates and mechanisms. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of the solvent on the energies of reactants, products, and transition states. researchgate.net

In the context of catalysis, computational methods can be used to model the entire catalytic cycle. This involves identifying all the intermediates and transition states and calculating their relative energies. Such studies are invaluable for understanding how a catalyst functions and for designing more efficient catalysts. For instance, the modeling of a palladium-catalyzed cross-coupling reaction would involve the oxidative addition, transmetalation, and reductive elimination steps.

Advanced Spectroscopic Characterization Methods in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of 3-Chloro-2-fluoro-4-methoxyaniline. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, researchers can map out the complete atomic framework of the molecule.

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. The aromatic region will display two doublets, corresponding to the protons at the C5 and C6 positions. The coupling between these adjacent protons would result in a characteristic splitting pattern. The methoxy group will appear as a sharp singlet, while the amine protons typically present as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methoxy carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (Cl, F, OCH₃, and NH₂). Furthermore, the carbon atoms bonded to or near the fluorine atom will exhibit splitting (C-F coupling), which provides crucial confirmation of the fluorine's position on the aromatic ring.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and offers a wide range of chemical shifts, making it an excellent probe for fluorinated organic compounds. huji.ac.ilnih.gov In this molecule, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C2 position. The exact chemical shift of this signal is highly indicative of the electronic environment created by the adjacent chloro and amino groups. researchgate.netspectrabase.com The coupling of the fluorine nucleus to the neighboring aromatic proton (H at C6) and carbons provides further structural confirmation.

Predicted NMR Data for this compound

Nucleus Atom Position Predicted Chemical Shift (ppm) Multiplicity & Coupling (J in Hz)
¹H H5 ~6.8 d, J ≈ 9.0
¹H H6 ~7.0 d, J ≈ 9.0
¹H NH₂ ~4.0 br s
¹H OCH₃ ~3.8 s
¹³C C1 (C-NH₂) ~140 d, J(C-F) ≈ 15
¹³C C2 (C-F) ~150 d, J(C-F) ≈ 240
¹³C C3 (C-Cl) ~115 d, J(C-F) ≈ 20
¹³C C4 (C-OCH₃) ~148 s
¹³C C5 ~118 s
¹³C C6 ~116 d, J(C-F) ≈ 5
¹³C OCH₃ ~56 s

While 1D NMR identifies the types of atoms present, 2D NMR experiments establish the connectivity between them, confirming how the atoms are bonded together. epfl.ch

COSY (Correlation Spectroscopy): This H-H correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In this compound, a COSY spectrum would show a cross-peak connecting the signals of the H5 and H6 aromatic protons, confirming their adjacent positions on the ring. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. sdsu.edu An HSQC spectrum would definitively link the H5 signal to the C5 carbon signal and the H6 signal to the C6 carbon signal. It would also connect the methoxy proton signal to the methoxy carbon signal. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. youtube.com This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, the methoxy protons (-OCH₃) would show a correlation to the C4 carbon, and the aromatic proton H5 would show correlations to C1, C3, and C4, thereby confirming the substitution pattern on the aromatic ring. epfl.chrsc.org

In certain analytical scenarios, the sensitivity of NMR signals may need to be enhanced, or overlapping signals may need to be resolved. Chemical derivatization can achieve this. Reacting the primary amine group of this compound with trifluoroacetic anhydride (B1165640) (TFAA) is an effective strategy. sioc-journal.cnsigmaaldrich.com

This reaction converts the aniline (B41778) into a trifluoroacetamide (B147638) derivative. This has two main benefits:

Introduction of a new ¹⁹F NMR handle: The -C(O)CF₃ group provides a new, sharp signal in the ¹⁹F NMR spectrum, which can be used for highly sensitive quantification. researchgate.net

Shifting of adjacent proton signals: The formation of the amide bond significantly alters the electronic environment around the aromatic ring, causing a downfield shift of the nearby proton signals, which can help resolve signal overlap. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass, typically to four or more decimal places. nih.gov This precision allows for the determination of the elemental formula of a compound. For this compound (C₇H₇Cl F N O), the calculated exact mass can be compared to the experimentally measured value. A close match between the theoretical and experimental mass provides strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Calculated Exact Mass for this compound

Isotope Mass
⁷C 84.00000
⁷H 7.05479
³⁵Cl 34.96885
¹⁹F 18.99840
¹⁴N 14.00307
¹⁶O 15.99491

| Total Exact Mass | 175.02002 |

The presence of chlorine also results in a characteristic isotopic pattern in the mass spectrum. The M+2 peak (containing the ³⁷Cl isotope) will have an intensity approximately one-third that of the molecular ion peak (containing ³⁵Cl), providing a clear signature for a chlorine-containing compound.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. nih.govresearchgate.net The molecular ion is first selected, then fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. unito.it The fragmentation pattern is like a fingerprint for the molecule, providing valuable structural information. mdpi.com

For this compound, characteristic fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at m/z 160.

Loss of carbon monoxide (CO): Following the loss of the methyl group, the resulting ion can lose CO to give a fragment at m/z 132.

Loss of chlorine radical (•Cl): Cleavage of the C-Cl bond would result in a fragment at m/z 140.

Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure
175 •CH₃ 160 [M - CH₃]⁺
160 CO 132 [M - CH₃ - CO]⁺
175 •Cl 140 [M - Cl]⁺

By carefully analyzing these fragmentation patterns, researchers can piece together the structural components of the molecule, confirming the identity and arrangement of the substituents on the aniline core.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and probing the molecular vibrations of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For this compound, the FT-IR spectrum is expected to exhibit characteristic peaks for its amine, methoxy, and aromatic halide functionalities.

Based on data from analogous compounds such as 3-fluoro-4-methoxyaniline (B107172) nih.govchemicalbook.com and 3-chloro-4-methoxyaniline, the expected FT-IR spectral regions for this compound are detailed in the table below. The N-H stretching vibrations of the primary amine group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below this value. The C-O stretching of the methoxy group, C-N stretching, and the vibrations of the halogen substituents (C-Cl and C-F) are generally found in the fingerprint region (below 1500 cm⁻¹).

Table 1: Predicted FT-IR Spectral Data for this compound Based on Analogous Compounds

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (-NH₂)Symmetric & Asymmetric Stretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Methoxy (-OCH₃)C-H Stretching2850 - 2950
Aromatic C=CStretching1450 - 1600
Amine (-NH₂)Bending (Scissoring)1590 - 1650
Methoxy (-OCH₃)C-O Stretching1200 - 1275
C-NStretching1250 - 1360
C-FStretching1000 - 1400
C-ClStretching600 - 800

This table is a predictive compilation based on spectroscopic data of structurally similar compounds.

Theoretical studies on halogenated anilines, often employing Density Functional Theory (DFT), can provide more precise predictions of vibrational frequencies and their assignments. researchgate.netresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the molecular backbone. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-Cl bond.

Data from related compounds like 3-fluoro-4-methoxyaniline nih.gov and 3-chloro-4-fluoroaniline (B193440) nih.gov can be used to anticipate the Raman shifts for the target molecule. The symmetric vibrations of the benzene (B151609) ring are typically prominent in the Raman spectrum.

Table 2: Predicted FT-Raman Spectral Data for this compound

Functional Group/Vibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic C-H Stretching3000 - 3100
Amine (-NH₂) Stretching3300 - 3500
Aromatic Ring Breathing950 - 1050
C-Cl Stretching600 - 800
C-F Stretching1000 - 1400

This table presents predicted Raman shifts based on the analysis of similar molecules.

Computational studies on substituted anilines have demonstrated good agreement between calculated and experimental Raman spectra, aiding in the definitive assignment of vibrational modes. researchgate.netresearchgate.net

X-ray Diffraction Techniques for Solid-State Structural Analysis

X-ray diffraction methods are indispensable for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining an unambiguous molecular structure. While a crystal structure for this compound is not publicly documented, the analysis of the crystal structure of 3-chloro-4-fluoroaniline provides a valuable model. nih.gov In this related structure, the molecules are packed in a layered arrangement, stabilized by N-H···F and N-H···Cl hydrogen bonds.

For this compound, it is anticipated that similar intermolecular interactions would play a crucial role in the crystal packing. The presence of the methoxy group and an additional fluorine atom would likely influence the packing efficiency and the network of non-covalent interactions. A hypothetical crystal structure would likely belong to a common space group for organic molecules, such as P2₁/c or P-1.

Table 3: Predicted Crystallographic Parameters for this compound (Hypothetical)

ParameterPredicted Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
Key Intermolecular InteractionsN-H···F, N-H···O, C-H···F, C-H···O, halogen-halogen contacts

This table is a hypothetical prediction based on the known crystal structures of analogous compounds.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to assess the purity of a solid sample. The PXRD pattern is unique to a specific crystalline form of a compound. Although an experimental PXRD pattern for this compound is not available, a theoretical pattern can be calculated if the single-crystal structure is known or can be reliably predicted.

The PXRD pattern consists of a series of diffraction peaks at specific angles (2θ), with intensities that are characteristic of the crystal lattice. The positions and relative intensities of these peaks can be used to identify the compound and to distinguish between different polymorphic forms.

In the absence of experimental data for the target compound, PXRD analysis of starting materials and related synthesized compounds is a crucial quality control step in research and manufacturing to ensure the correct crystalline phase is present.

Structure Activity Relationship Sar and Mechanistic Biological Insights

Investigation of Substituent Effects on Bioactivity and Selectivity

The substituents on the aniline (B41778) ring of 3-Chloro-2-fluoro-4-methoxyaniline play a crucial role in modulating its bioactivity and selectivity. The presence and positioning of the chlorine, fluorine, and methoxy (B1213986) groups create a unique electronic and steric environment that can be exploited in drug design. nih.govresearchgate.net

The fluorine atom, known for its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly alter the metabolic stability and binding affinity of a molecule. psu.edu Its introduction into a drug candidate can block metabolic pathways, thereby increasing the compound's half-life. nih.gov The chloro group, also an electron-withdrawing halogen, further influences the electronic nature of the aromatic ring and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to target proteins. nih.gov The presence of multiple halogen substituents can have a synergistic effect on bioactivity. researchgate.net

In contrast, the methoxy group at the 4-position is an electron-donating group that can influence the molecule's polarity and hydrogen-bonding capacity. nih.gov The interplay between the electron-withdrawing halogens and the electron-donating methoxy group creates a complex electronic profile that can be fine-tuned to achieve desired biological activity and selectivity. nih.gov Studies on related substituted anilines have shown that the nature and position of substituents are critical for their biological effects, including their potential toxicity. youtube.comresearchgate.net

Elucidation of Mechanisms of Action through Molecular Interactions

Understanding how derivatives of this compound interact with biological macromolecules at a molecular level is key to elucidating their mechanisms of action. This involves studying their ability to modulate the activity of enzymes and the binding to receptors, as well as their influence on cellular signaling pathways.

Aniline derivatives are known to interact with a variety of enzymes and receptors. For instance, studies on N-benzyl-4-methoxyaniline derivatives have shown inhibitory effects on aldose reductase, an enzyme implicated in diabetic complications. nih.gov The aniline moiety can serve as a crucial pharmacophore, with its derivatives showing inhibitory activity against enzymes like aromatase, which is a target in breast cancer therapy. researchgate.neteurekaselect.com

Furthermore, substituted anilines have been investigated as inhibitors of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of drugs and endogenous compounds. nih.gov The specific substitution pattern on the aniline ring can determine the potency and selectivity of this inhibition. The this compound scaffold can be utilized to design inhibitors of various kinases, which are key players in cancer and inflammatory diseases. For example, certain aniline derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases. mdpi.com

Derivatives of substituted anilines have been shown to interfere with various cellular pathways, most notably those involved in cell proliferation and apoptosis (programmed cell death). mdpi.comnih.gov The induction of apoptosis is a highly sought-after characteristic for anticancer agents.

Research on aniline-derived compounds has demonstrated their ability to trigger apoptosis in cancer cells through multiple mechanisms. These can include the activation of caspases, which are key executioner enzymes in the apoptotic cascade, and the modulation of the Bcl-2 family of proteins, which regulate mitochondrial-mediated apoptosis. nih.gov For example, some anilino-substituted pyrimidine (B1678525) sulfonamides have been shown to induce cell cycle arrest in the G1 phase and inhibit the NF-κB signaling pathway, which is often dysregulated in cancer. researchgate.net The ability of a compound to selectively induce apoptosis in cancer cells while sparing normal cells is a critical determinant of its therapeutic potential. researchgate.net

Development of Lead Compounds and Analogues for Therapeutic Areas

The unique structural features of this compound make it a valuable starting point for the development of lead compounds and their analogues in various therapeutic areas, particularly in the fields of antimicrobial and anticancer research.

The incorporation of halogen atoms, particularly fluorine and chlorine, into heterocyclic scaffolds is a well-established strategy for enhancing antimicrobial activity. psu.edunih.gov Derivatives of this compound can serve as precursors for the synthesis of novel antimicrobial agents. For example, fluoro-substituted benzothiazoles have been synthesized from halogenated anilines and have shown significant antimicrobial properties. psu.edu

The aniline moiety itself is a key structural component in some antibacterial drugs, such as sulfanilamide, which acts by inhibiting bacterial folic acid synthesis. wikipedia.org Modern research focuses on synthesizing novel aniline derivatives with enhanced potency and a broader spectrum of activity. Studies on N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives have identified compounds with promising activity against both Gram-positive and Gram-negative bacteria. researchgate.net The synergistic effect of combining the 3-chloro-2-fluoro-4-methoxyphenyl moiety with other bioactive heterocycles, such as quinolines and quinobenzothiazines, is an active area of investigation. nih.govekb.eg

Table 1: Antimicrobial Activity of Selected Aniline Derivatives

Compound/Derivative Class Organism(s) Activity/Findings
N-Arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives Staphylococcus aureus, Escherichia coli Some derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Fluoro benzothiazole (B30560) derivatives Not specified Incorporation of fluorine and a benzothiazole moiety is a strategy for developing new antimicrobial agents. psu.edu
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Klebsiella pneumoniae Showed antibacterial activity and potential for synergistic effects when combined with other antibacterial drugs. scielo.br
Halogen-substituted aniline derivatives (4-bromo-3-chloroaniline, 3,5-dibromoaniline) Uropathogenic E. coli (UPEC) Exhibited antimicrobial and antibiofilm activities. researchgate.net

The development of aniline-based compounds as anticancer agents is a major focus of medicinal chemistry research. mdpi.com The this compound scaffold provides a foundation for designing molecules that can selectively target cancer cells and induce apoptosis. nih.gov

Numerous studies have highlighted the anticancer potential of complex molecules derived from substituted anilines. For example, benzothiazole aniline derivatives have demonstrated selective cytotoxicity against various cancer cell lines, with some compounds advancing to clinical trials. mdpi.comnih.gov The substitution pattern on the aniline ring is critical for this activity. Similarly, thienopyrimidine derivatives bearing substituted anilines have shown promising cytotoxic effects against colorectal cancer cells. researchgate.net The mechanism of action of these compounds often involves the induction of apoptosis, as evidenced by DNA fragmentation and the activation of caspases. researchgate.net

Table 2: Anticancer Activity of Selected Aniline Derivatives

Compound/Derivative Class Cell Line(s) IC50 Value/Activity
N-(substituted)-4-methyl aniline derivative (Compound 8) Not specified (tubulin aromatase enzyme) IC50 = 157.3 pg/mL
Asiatic acid derivative with aniline moiety (Compound 5b) HepG2 (liver cancer) Potent inhibition observed. nih.gov
Anilino substituted pyrimidine sulfonamides K562 (leukemia) IC50 values ranging from 5.6 to 12.3 μM. researchgate.net
Aniline-substituted thienopyrimidine (Compound MS4e) HCT116 (colorectal cancer) IC50 = 357.12 μg/ml. researchgate.net
Benzothiazole aniline derivative (L1) Liver, breast, lung, prostate, kidney, and brain cancer cells Showed better cytotoxicity than cisplatin (B142131) in several cell lines. mdpi.com

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Studies

However, QSAR studies on related classes of compounds, such as substituted anilines, are more common. For instance, research on methyl- and/or chloro-substituted anilines has demonstrated that their toxicity can be correlated with the 1-octanol/water partition coefficient (log KOW), a measure of lipophilicity. uky.edu In some cases, the inclusion of electronic parameters like the Hammett sigma constants (Σσ) can improve the predictive power of the QSAR model. uky.edu These studies establish a framework for how the physicochemical properties of substituted anilines can influence their biological effects.

A hypothetical QSAR study of a series of compounds including this compound would likely involve the calculation of various molecular descriptors. These descriptors can be broadly categorized as electronic, steric, and hydrophobic. The goal would be to derive a mathematical equation that relates these descriptors to a measured biological endpoint, such as inhibitory concentration (IC50) or binding affinity (Ki).

While a specific QSAR model for this compound is not available, we can predict some of its key physicochemical properties that would be relevant in such a study. These properties provide a preliminary insight into its potential behavior in biological systems.

PropertyPredicted ValueRelevance in QSAR
Molecular Weight175.59 g/mol Influences diffusion and transport across membranes.
XLogP32.1A measure of lipophilicity, affecting membrane permeability and binding to hydrophobic pockets.
Topological Polar Surface Area38.3 ŲInfluences hydrogen bonding potential and passive molecular transport through membranes.
Hydrogen Bond Donors1The -NH2 group can donate a hydrogen bond.
Hydrogen Bond Acceptors2The fluorine and oxygen atoms can accept hydrogen bonds.

These predicted values offer a starting point for understanding the physicochemical profile of this compound. A comprehensive QSAR study would require synthesizing a library of analogous compounds and testing their biological activity to build a statistically robust predictive model. Without such a dedicated study, the precise structural requirements for the activity of derivatives of this compound remain an area for future investigation.

Future Research Directions and Challenges

Development of More Efficient and Environmentally Benign Synthetic Routes

The synthesis of polysubstituted anilines like 3-Chloro-2-fluoro-4-methoxyaniline often involves multi-step processes that can be resource-intensive and generate significant waste. A primary challenge and a key area for future research is the development of more efficient and greener synthetic methodologies.

Current synthetic strategies for similar compounds often rely on classical aromatic substitution reactions, which may require harsh conditions, expensive catalysts, and produce isomeric mixtures that are difficult to separate. For instance, the preparation of related compounds like 3-chloro-4-fluoroaniline (B193440) often involves the reduction of a nitro precursor, a process that can utilize reagents like iron powder in acidic conditions, leading to significant waste streams. google.com

Future research should focus on:

Catalytic C-H Functionalization: Direct and selective introduction of chloro, fluoro, and methoxy (B1213986) groups onto an aniline (B41778) scaffold would represent a significant advancement. This approach could shorten synthetic sequences and reduce the formation of byproducts.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety for handling potentially hazardous reagents, and facilitate scalability.

Biocatalysis: Employing enzymes for specific transformations could offer unparalleled selectivity under mild, environmentally friendly conditions.

Alternative Solvents and Reagents: The exploration of greener solvents and less toxic reagents is crucial to minimize the environmental impact of synthesis.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The interplay of the chloro, fluoro, and methoxy groups on the aniline ring of this compound presents a rich landscape for exploring novel chemical reactivity. The electronic and steric effects of these substituents can be leveraged to achieve unconventional transformations.

Future research in this area could include:

Directed Ortho-Metalation: The methoxy and amino groups could serve as directing groups for the selective metalation and subsequent functionalization of the aromatic ring.

Cross-Coupling Reactions: The chloro and fluoro substituents can participate in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, to introduce further complexity and build larger molecular architectures. The relative reactivity of the C-Cl versus the C-F bond under different catalytic systems would be a key area of investigation.

Photoredox Catalysis: The use of visible light to initiate novel transformations could lead to the discovery of new reaction pathways that are not accessible through traditional thermal methods.

Integration into Advanced Functional Materials and Nanotechnology

Substituted anilines are valuable building blocks for a wide range of functional materials. The specific substitution pattern of this compound could impart unique properties to polymers, dyes, and other advanced materials.

Potential research directions include:

Polymer Synthesis: Incorporation of this aniline derivative as a monomer could lead to the development of novel polymers with enhanced thermal stability, flame retardancy, or specific optical and electronic properties.

Organic Electronics: Aniline derivatives are often used in the synthesis of conducting polymers and organic light-emitting diodes (OLEDs). The electronic properties of this compound could be tuned for applications in this field.

Nanoparticle Functionalization: The amino group provides a convenient handle for grafting this molecule onto the surface of nanoparticles, thereby modifying their properties for applications in catalysis, sensing, or drug delivery.

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

While no specific biological activity of this compound has been reported, related halogenated anilines are known to possess a range of biological effects. A deeper understanding of how the unique combination of substituents in this molecule influences its interaction with biological targets is a critical area for future research.

This would involve:

Computational Modeling: Molecular docking studies can predict the binding affinity of this compound to various enzymes and receptors, providing insights into its potential biological targets.

In Vitro Screening: Testing the compound against a panel of biological targets, such as kinases, proteases, and G-protein coupled receptors, could reveal potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with systematic variations in the substitution pattern would help to elucidate the key structural features responsible for any observed biological activity.

Collaborative Research Across Disciplines (e.g., Chemistry, Biology, Computational Science)

Addressing the challenges and fully realizing the potential of this compound will require a multidisciplinary approach. Collaboration between chemists, biologists, and computational scientists will be essential for success.

Key areas for collaborative research include:

Integrated Drug Discovery: A seamless integration of computational design, chemical synthesis, and biological testing can accelerate the discovery of new drug candidates based on this scaffold.

Materials by Design: Combining computational materials science with synthetic chemistry can guide the development of new functional materials with tailored properties.

Toxicity and Environmental Impact Assessment: A collaborative effort is needed to assess the potential toxicity and environmental fate of this compound and its derivatives to ensure responsible development and application.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.